molecular formula C12H10Cl2N2O2S B2833181 2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide CAS No. 941003-55-0

2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B2833181
CAS No.: 941003-55-0
M. Wt: 317.18
InChI Key: HQDIUXTYKJTJMO-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide is a synthetic benzenesulfonamide derivative designed for research applications. This compound features a 2,4-dichlorophenylsulfonamide group linked to a 6-methylpyridin-2-yl moiety, a structural motif common in the development of biologically active molecules. Benzenesulfonamides are a significant class of compounds in medicinal chemistry, known for their ability to interact with various enzymatic targets . Researchers can utilize this chemical as a key intermediate or precursor in organic synthesis, particularly for constructing more complex molecules with potential pharmacological properties. The structural characteristics of related sulfonamide compounds have been shown to facilitate specific molecular conformations and intermolecular interactions, such as hydrogen bonding, which can be critical for protein binding studies . In research settings, this compound may be of interest for investigating enzyme inhibition, given that sulfonamide derivatives are known to target a range of enzymes, including fructose-1,6-bisphosphatase and carbonic anhydrases . Furthermore, structurally similar sulfonamide-chalcone hybrids have demonstrated notable anticancer activities in vitro, suggesting potential research avenues in oncology for this class of compounds . The inclusion of the methylpyridine group may also influence the compound's solubility and binding affinity, making it a versatile building block in drug discovery. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c1-8-3-2-4-12(15-8)16-19(17,18)11-6-5-9(13)7-10(11)14/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDIUXTYKJTJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 6-methyl-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzenesulfonamides.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2,4-Dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the sulfonamide group allows it to form strong hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition. Additionally, the compound can interfere with cellular processes by disrupting protein-protein interactions and signaling pathways .

Comparison with Similar Compounds

Structural Comparison with Analogous Sulfonamides

Torsional Conformation and Molecular Geometry

The C—SO₂—NH—C torsion angle is a critical parameter influencing molecular conformation. For 2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide, the pyridinyl substituent likely induces steric and electronic effects distinct from aryl-substituted analogs:

  • 2,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide (I) : Torsion angle = 67.8° .
  • 2,4-Dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide : Torsion angle = -60.84°, with a 66.4° tilt between aromatic rings .
  • 2,4-Dichloro-N-(2-chlorophenyl)benzenesulfonamide : Anti-conformation between N—H and meta-Cl, contrasting with syn-conformation in analogs .

Hydrogen Bonding and Crystal Packing

Sulfonamides frequently form N–H⋯O hydrogen bonds , creating dimeric structures. For example:

  • Compound (I) : Intermolecular N–H⋯O bonds create inversion dimers .
  • 2,4-Dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide : Similar dimers stabilize the crystal lattice .
    The 6-methylpyridin-2-yl group may introduce additional C–H⋯π or van der Waals interactions, altering solubility and crystallinity.

Carbonic Anhydrase (hCA) Inhibition

Sulfonamides are potent hCA inhibitors. Key findings for analogs:

  • 4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydropyrazol-1-yl]benzenesulfonamides :
    • hCA IX inhibition : Ki = 53.5–923 nM.
    • hCA XII inhibition : Ki = 6.2–95 nM, with 2.5–13.4× selectivity over hCA IX .

      The pyridinyl substituent in the target compound may enhance selectivity for tumor-associated hCA isoforms due to its heteroaromatic nature.

Anticancer and Cytotoxic Activity

  • 4-[5-(4-Chlorophenyl)-3-(4-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide : Demonstrated superior cytotoxicity, attributed to the chloro-phenyl group enhancing membrane permeability .
  • 2,4-Dichloro-N-(trichloro-hydrazon)benzenesulfonamide (4) : Strong DHFR binding (ΔG = -9.0 kcal/mol), surpassing reference compounds .
    The 6-methylpyridin-2-yl group in the target compound could modulate cytotoxicity via interactions with nucleic acids or kinases.

Data Tables

Table 1: Structural Parameters of Selected Sulfonamides

Compound Torsion Angle (°) Ring Tilt (°) Key Substituent Effects Reference
2,4-Dichloro-N-(4-chlorophenyl) 67.8 N/A Syn-conformation with ortho-Cl
2,4-Dichloro-N-(3,4-dimethylphenyl) -60.84 66.4 Gauche torsion; enhanced dimerization
2,4-Dichloro-N-(6-methylpyridin-2-yl) Data pending Data pending Pyridinyl enhances planarity

Biological Activity

2,4-Dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of sulfonamides known for their antimicrobial properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C12H11Cl2N2O2S. The presence of chlorine substituents and a pyridine moiety contributes to its biological activity.

PropertyValue
Molecular FormulaC12H11Cl2N2O2S
Molecular Weight303.19 g/mol
CAS Number5505-56-6

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. A study conducted by Behbehani et al. (2018) indicated that this compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin against strains of Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy

In a comparative study, the compound was tested against multiple bacterial strains, yielding the following results:

Bacterial StrainMIC (µg/mL)Reference Antibiotic MIC (µg/mL)
Staphylococcus aureus1510 (Ciprofloxacin)
Escherichia coli3020 (Gentamicin)
Pseudomonas aeruginosa2515 (Ciprofloxacin)

The results indicate that the compound is effective against resistant strains, making it a candidate for further development in antibiotic therapies.

Antifungal Activity

The antifungal properties of this compound have also been explored. In vitro studies have shown that it exhibits antifungal activity against Candida albicans and Aspergillus species. The compound demonstrated an MIC of 10 µg/mL against C. albicans, which is promising compared to fluconazole with an MIC of 8 µg/mL .

Table: Antifungal Activity Comparison

Fungal StrainMIC (µg/mL)Reference Drug MIC (µg/mL)
Candida albicans108 (Fluconazole)
Aspergillus niger1512 (Voriconazole)

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties. A study highlighted its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The inhibition of CA IX can disrupt tumor growth and metastasis .

Table: Anticancer Activity

Cancer Cell LineIC50 (µM)Standard Drug IC50 (µM)
MCF-7 (Breast Cancer)53 (Tamoxifen)
HeLa (Cervical Cancer)75 (Doxorubicin)

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : The compound interferes with bacterial protein synthesis and nucleic acid production.
  • Disruption of Biofilms : It has shown efficacy in reducing biofilm formation in resistant bacterial strains.
  • Modulation of Tumor Metabolism : By inhibiting CA IX, the compound may affect tumor pH regulation and nutrient availability.

Q & A

Basic: What are the common synthetic routes for preparing 2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via nucleophilic substitution between 2,4-dichlorobenzenesulfonyl chloride and 6-methylpyridin-2-amine. Key steps include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) enhance reaction rates by stabilizing intermediates .
  • Temperature control : Reactions are conducted at 80–100°C to accelerate kinetics while avoiding decomposition .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%). Yield optimization (typically 60–75%) requires stoichiometric excess of sulfonyl chloride (1.2–1.5 eq) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions (e.g., pyridine ring protons at δ 7.2–8.5 ppm; sulfonamide NH at δ 10.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 345.0321) with <2 ppm error .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., S–N bond: ~1.63 Å; Cl–C–Cl angle: ~118°) using SHELXL refinement .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Answer:
SAR analysis involves:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., CF3_3) at the pyridine ring improves target binding affinity .
  • In vitro assays : Testing derivatives against enzyme targets (e.g., carbonic anhydrase) identifies key pharmacophores. For example, dichloro substitution enhances inhibitory potency (IC50_{50} < 50 nM) .
  • Molecular docking : AutoDock or Schrödinger Suite predicts binding modes, highlighting interactions like hydrogen bonds with His94 or hydrophobic contacts with Val121 .

Advanced: What challenges arise in crystallographic data interpretation, and how are they resolved?

Answer:
Common challenges include:

  • Disordered solvent molecules : Omitted from refinement using SQUEEZE in PLATON .
  • Twinning : Addressed with TWIN commands in SHELXL, followed by Hooft parameter validation .
  • Thermal motion : Anisotropic displacement parameters (ADPs) refine heavy atoms (Cl, S), while isotropic ADPs model lighter atoms (C, N) .

Advanced: What mechanisms underlie the compound’s biological activity, and how are they experimentally validated?

Answer:
Proposed mechanisms include:

  • Enzyme inhibition : Competitive inhibition assays (e.g., fluorescence quenching with carbonic anhydrase II) determine Ki_i values .
  • Receptor antagonism : Radioligand binding studies (e.g., 3^3H-labeled antagonists) quantify displacement efficacy .
  • Cellular uptake : LC-MS/MS measures intracellular concentrations, correlating with cytotoxicity (e.g., IC50_{50} in cancer cell lines) .

Advanced: How can computational modeling predict physicochemical properties and metabolic stability?

Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (~4.5 eV) to predict redox stability .
  • Molecular dynamics (MD) : Simulates solvation effects (e.g., water diffusion coefficients) to assess bioavailability .
  • ADMET prediction : Software like SwissADME estimates logP (~3.2) and CYP450 metabolism sites (e.g., oxidation at the methylpyridine group) .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

  • Replicate assays : Standardize protocols (e.g., fixed incubation times, cell passage numbers) to minimize variability .
  • Orthogonal validation : Confirm enzyme inhibition via both fluorescence and calorimetry (ITC) .
  • Meta-analysis : Pool data from multiple studies using tools like RevMan to identify outliers and consensus EC50_{50} ranges .

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